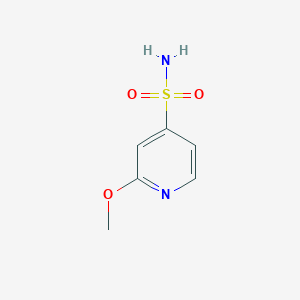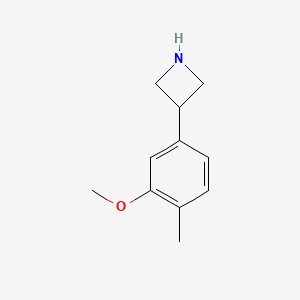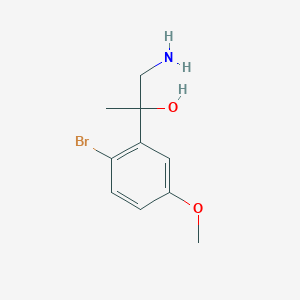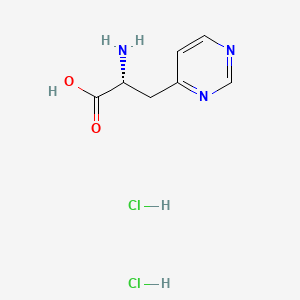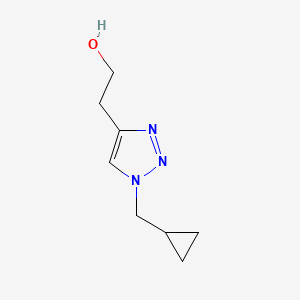
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that features a triazole ring, a cyclopropylmethyl group, and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, where an alkyne and an azide react to form the triazole ring. The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, and the ethan-1-ol moiety is often added through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups such as halides or ethers.
科学研究应用
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ether: Features an ether linkage instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol makes it unique compared to its analogs. This functional group can participate in a wide range of chemical reactions, making the compound versatile for various applications.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-[1-(cyclopropylmethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-3-8-6-11(10-9-8)5-7-1-2-7/h6-7,12H,1-5H2 |
InChI 键 |
YEXYGLBJEZUIOW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C=C(N=N2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)


![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
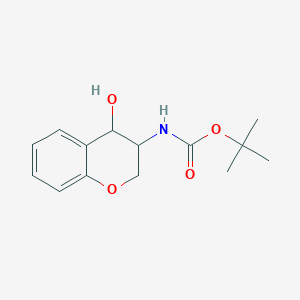


![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
